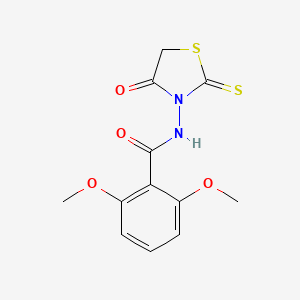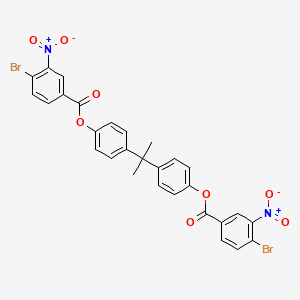![molecular formula C20H16N2O2S B10889975 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with acetyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. For example, the reaction of 4-bromoacetyl-3-methyl-5-oxo-1-phenyl-2-pyrazoline with thiourea can lead to the formation of related fused heterocyclic systems .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted thiazolopyrimidine compounds.
Scientific Research Applications
6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits various pharmacological activities, including anti-inflammatory and anticancer properties.
Triazolo[1,5-a]pyrimidine: Investigated for its antimicrobial and antituberculosis activities.
Properties
Molecular Formula |
C20H16N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C20H16N2O2S/c1-13(23)17-18(14-8-4-2-5-9-14)21-20-22(16(24)12-25-20)19(17)15-10-6-3-7-11-15/h2-11,19H,12H2,1H3 |
InChI Key |
QRUPUASPVGOUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CS2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)

![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)

![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
methanone](/img/structure/B10889917.png)
![1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889918.png)
![1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889925.png)
![1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10889934.png)




